molecular formula C3H4FI B13481016 2-Fluoro-3-iodoprop-1-ene

2-Fluoro-3-iodoprop-1-ene

Cat. No.: B13481016
M. Wt: 185.97 g/mol
InChI Key: IEOCBGRKOZRONB-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodoprop-1-ene is an organofluorine compound with the molecular formula C3H4FI. It is a halogenated alkene, characterized by the presence of both fluorine and iodine atoms attached to a propene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodoprop-1-ene typically involves halogenation reactions. One common method is the addition of iodine and fluorine to propene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce dihalogenated alkanes .

Scientific Research Applications

2-Fluoro-3-iodoprop-1-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodoprop-1-ene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropropene: Similar in structure but lacks the iodine atom.

    3-Iodoprop-1-ene: Similar in structure but lacks the fluorine atom.

    2-Chloro-3-iodoprop-1-ene: Contains chlorine instead of fluorine .

Uniqueness

2-Fluoro-3-iodoprop-1-ene is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This dual halogenation can lead to unique reaction pathways and applications not observed in similar compounds .

Properties

Molecular Formula

C3H4FI

Molecular Weight

185.97 g/mol

IUPAC Name

2-fluoro-3-iodoprop-1-ene

InChI

InChI=1S/C3H4FI/c1-3(4)2-5/h1-2H2

InChI Key

IEOCBGRKOZRONB-UHFFFAOYSA-N

Canonical SMILES

C=C(CI)F

Origin of Product

United States

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